

Identifying Condensin II Interacting Proteins via Co-Immunoprecipitation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Comosone II*

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Introduction

The condensin II complex is a crucial player in the spatial organization of the genome, particularly in chromosome condensation during mitosis.[1] Composed of a core heterodimer of SMC2 and SMC4 proteins and three non-SMC regulatory subunits (NCAPH2, NCAPD3, and NCAPG2), condensin II's role extends beyond mitosis, influencing interphase chromatin structure and gene expression.[2][3][4] Understanding the intricate network of protein-protein interactions that modulate condensin II function is paramount for elucidating its mechanisms in both normal cellular processes and disease states. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) has emerged as a powerful technique to identify and quantify these interacting partners.[5][6] This document provides detailed application notes and protocols for the identification of condensin II interacting proteins using Co-IP.

Data Presentation: Condensin II Interacting Proteins

Co-immunoprecipitation experiments followed by mass spectrometry have identified several interacting partners of the condensin II complex. The following table summarizes key interactors identified in studies using antibodies against condensin II subunits, such as NCAPH2. It is important to note that some interactions may be cell-type specific or dependent on the cellular state (e.g., cell cycle phase).

Bait Protein	Interacting Protein/Complex	Functional Role of Interactor	Quantitative Insights (Log2 Fold Enrichment)	Reference
NCAPH2	Condensin II Subunits (SMC2, SMC4, NCAPD3, NCAPG2)	Core components of the condensin II complex	High enrichment	[7]
NCAPH2	SWI/SNF Complex Subunits (e.g., SMARCC1)	Chromatin remodeling	Enriched, but may be due to antibody cross-reactivity	[7]
BLM	Condensin II Complex	Bloom syndrome helicase, genome stability	Co-immunoprecipitated with condensin II subunits in S phase	[2]
NCAPD3	MCPH1	Microcephalin 1, regulator of chromosome condensation	Acts as an inhibitor of condensin II binding to chromatin	[3]
CAP-G2	M18BP1	MIS18-binding protein 1, centromere identity	Competes with MCPH1 for binding to activate condensin II	

Note: Quantitative data such as fold enrichment can vary significantly between experiments depending on the cell type, experimental conditions, and data analysis pipeline. The values presented are illustrative and researchers should always include appropriate controls and statistical analysis in their own experiments.

Experimental Protocols

This section provides a detailed protocol for the co-immunoprecipitation of endogenous condensin II complex from cultured human cells, followed by identification of interacting proteins by mass spectrometry.

Protocol 1: Co-Immunoprecipitation of Endogenous Condensin II

This protocol is optimized for the enrichment of the endogenous condensin II complex and its interacting partners from nuclear extracts.

Materials:

- Cultured human cells (e.g., HeLa, HEK293T)
- Phosphate-buffered saline (PBS), ice-cold
- IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors)
- Nuclear Extraction Buffers (optional, for nuclear protein enrichment)
- Antibody against a condensin II subunit (e.g., anti-NCAPH2, anti-NCAPD3)
- Control IgG from the same species as the primary antibody
- Protein A/G magnetic beads or agarose beads
- Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

- Cell Culture and Harvest:

- Culture cells to 80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Harvest cells by scraping and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
- Cell Lysis:
 - Resuspend the cell pellet in ice-cold IP Lysis Buffer.
 - Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
 - For enrichment of nuclear proteins, a nuclear extraction protocol can be performed at this stage.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add control IgG and protein A/G beads to the protein lysate.
 - Incubate for 1 hour at 4°C with gentle rotation.
 - Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding to the beads and IgG.
- Immunoprecipitation:
 - Determine the protein concentration of the pre-cleared lysate.
 - Incubate an appropriate amount of protein lysate (typically 1-2 mg) with the primary antibody against the condensin II subunit (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Discard the supernatant.
 - Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads completely in the buffer and then pellet them.
- Elution:
 - Elute the protein complexes from the beads using Elution Buffer.
 - If using a low pH elution buffer, neutralize the eluate immediately with Neutralization Buffer.
 - Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.
- Downstream Analysis:
 - The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to confirm the pulldown of the bait protein and known interactors, or for processing for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Following a successful co-immunoprecipitation, the eluted protein complexes are processed for identification by mass spectrometry.

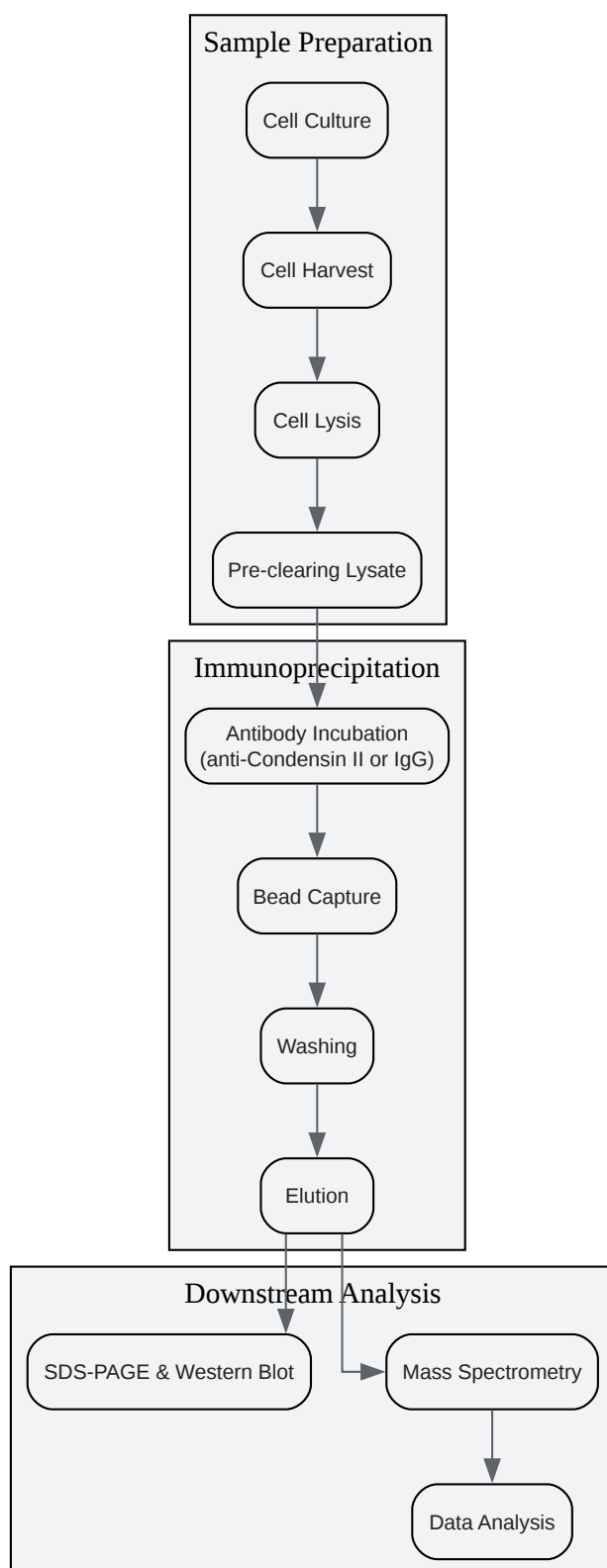
Procedure:

- In-gel Digestion:
 - Run the eluted samples on a short SDS-PAGE gel.
 - Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
 - Excise the entire protein lane.

- Destain the gel pieces.
- Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest the proteins overnight with trypsin.
- Extract the peptides from the gel pieces.
- LC-MS/MS Analysis:
 - The extracted peptides are desalted and concentrated using C18 spin tips.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - The raw mass spectrometry data is processed using a database search engine (e.g., Mascot, MaxQuant) to identify the proteins.
 - Filter the identified proteins against the control IgG immunoprecipitation to identify specific interacting partners.
 - Perform quantitative analysis (e.g., label-free quantification or isotopic labeling) to determine the relative abundance of the identified proteins.[\[7\]](#)

Mandatory Visualizations

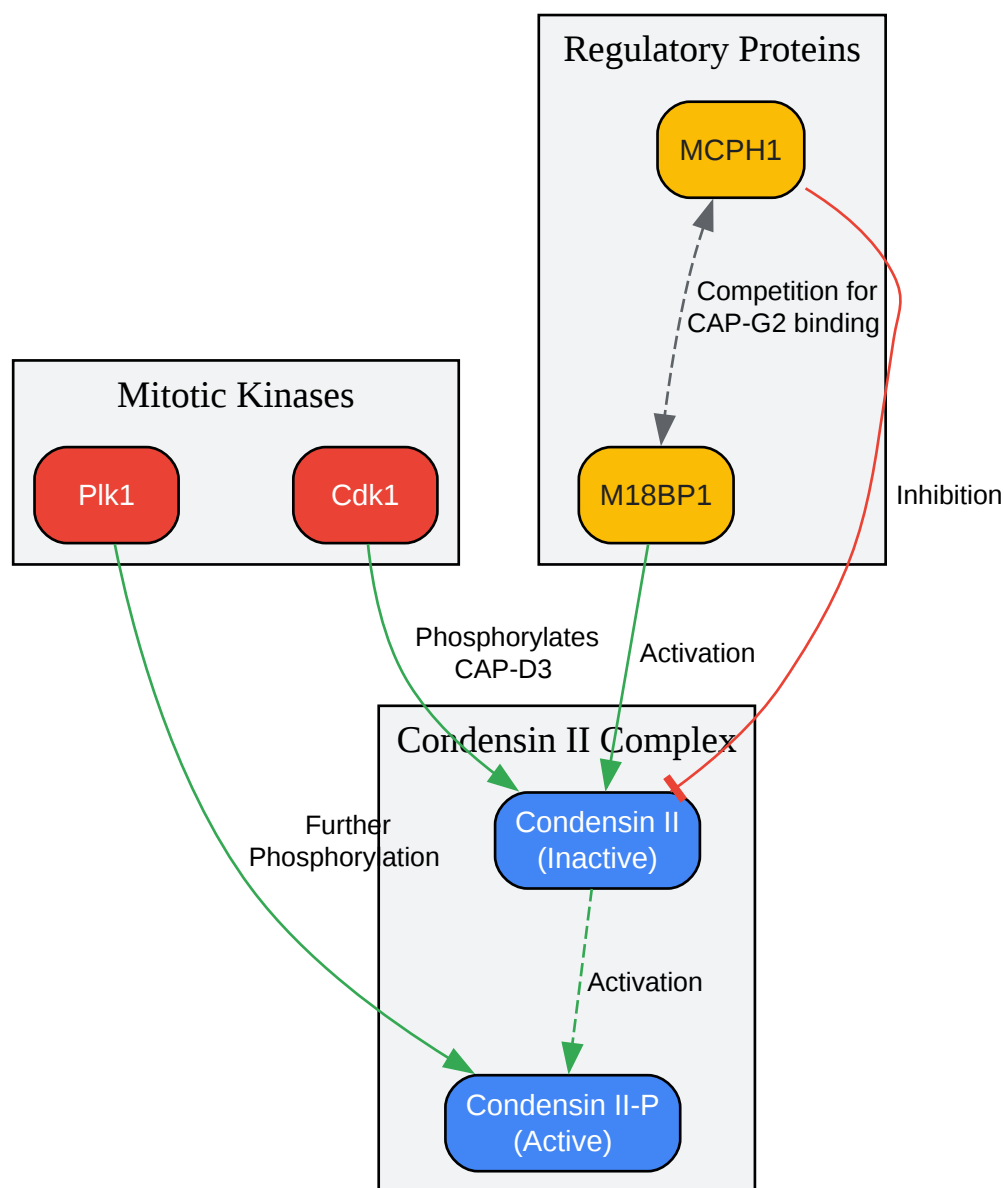
Experimental Workflow



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Caption: Co-immunoprecipitation workflow for identifying condensin II interacting proteins.

Signaling Pathway: Regulation of Condensin II Activity



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Caption: Regulation of condensin II activity by mitotic kinases and interacting proteins.

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